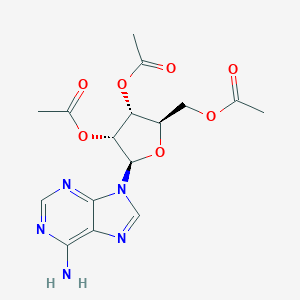

2',3',5'-Tri-O-acetyladenosine

概要

説明

Adenosine, 2’,3’,5’-triacetate is a derivative of adenosine, a nucleoside composed of adenine and ribose. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. The molecular formula of adenosine, 2’,3’,5’-triacetate is C16H19N5O7, and it has a molecular weight of 393.35 g/mol . This compound is often used in biochemical research due to its stability and ability to permeate cell membranes more effectively than adenosine itself.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’,5’-triacetate typically involves the acetylation of adenosine. The process begins with the reaction of adenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain pure adenosine, 2’,3’,5’-triacetate .

Industrial Production Methods: In an industrial setting, the production of adenosine, 2’,3’,5’-triacetate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

化学反応の分析

反応の種類: アデノシン, 2',3',5'-トリアセテートは、以下を含むさまざまな化学反応を起こします。

加水分解: アセチル基は、酸性または塩基性条件下で加水分解されてアデノシンを生成します。

酸化: この化合物は、酸化されて修飾された官能基を持つアデノシン誘導体になります。

一般的な試薬と条件:

加水分解: 水酸化ナトリウムまたは塩酸を試薬として使用できます。

酸化: 過マンガン酸カリウムまたは過酸化水素は、一般的な酸化剤です。

主要な生成物:

加水分解: アデノシン。

酸化: 酸化された官能基を持つアデノシン誘導体。

置換: 置換された官能基を持つアデノシン誘導体.

4. 科学研究への応用

アデノシン, 2',3',5'-トリアセテートは、科学研究において幅広い用途があります。

化学: さまざまなヌクレオシド類似体や誘導体の合成における前駆体として使用されます。

生物学: この化合物は、ヌクレオシドの輸送と代謝に関する研究で使用されます。

医学: アデノシンベースの薬物や治療薬の開発のためのモデル化合物として役立ちます。

産業: アデノシン, 2',3',5'-トリアセテートは、抗ウイルスおよび抗癌研究のためのヌクレオシド類似体の生産に使用されます

科学的研究の応用

Chemistry

TAA serves as a precursor in the synthesis of various nucleoside analogs and derivatives. Its acetylation pattern provides enhanced stability and solubility compared to unmodified adenosine, making it a valuable intermediate in chemical synthesis.

| Application | Description |

|---|---|

| Synthesis of Nucleoside Analogs | TAA is utilized to create modified nucleosides that can exhibit altered biological activities. |

| Reactions | TAA undergoes hydrolysis to yield adenosine, which can be further modified to produce various derivatives. |

Biology

In biological research, TAA is used to study nucleoside transport and metabolism. Its role as an adenosine analog allows researchers to investigate the physiological effects of adenosine signaling pathways.

| Study Focus | Findings |

|---|---|

| Nucleoside Transport | TAA has been shown to influence the uptake and metabolism of nucleosides in cellular models. |

| Cellular Mechanisms | It mimics natural adenosine, impacting adenylate cyclase activity and cyclic AMP levels, crucial for many cellular processes. |

Medicine

TAA's potential therapeutic applications are significant, particularly in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Industry

In industrial applications, TAA is employed in the development of antiviral and anticancer drugs.

| Industrial Use | Description |

|---|---|

| Drug Development | TAA is used as a model compound for creating adenosine-based pharmaceuticals aimed at treating viral infections and cancers . |

Case Studies

-

Anticancer Research :

A study published in Molecules highlighted the synthesis of novel adenosine derivatives based on TAA, demonstrating significant anticancer activity against multiple cell lines . The findings suggest that modifications to the base structure can enhance efficacy against specific tumor types. -

Nucleoside Transport Studies :

Research conducted on the transport mechanisms of TAA revealed insights into how modified nucleosides affect cellular uptake processes. These studies are pivotal for understanding drug delivery systems targeting cancer cells .

作用機序

アデノシン, 2',3',5'-トリアセテートの作用機序は、細胞内でのアデノシンへの変換を伴います。細胞内に入ると、アセチル基が加水分解され、アデノシンが放出されます。アデノシンはその後、細胞表面の特定の受容体(A1、A2A、A2B、およびA3受容体など)と相互作用します。 これらの相互作用は、さまざまな細胞内シグナル伝達経路を活性化し、血管拡張、抗炎症反応、神経伝達物質放出の調節などの生理学的効果をもたらします .

6. 類似化合物の比較

アデノシン, 2',3',5'-トリアセテートは、そのアセチル化された構造により、アデノシンと比較して安定性と膜透過性が向上しているため、ユニークです。類似の化合物には以下が含まれます。

アデノシン: アセチル基を持たない親化合物。

イノシン, 2',3',5'-トリアセテート: アデノシンの代わりにイノシンを持つ類似の化合物。

ウリジン, 2',3',5'-トリアセテート: ヌクレオシドとしてウリジンを持つ別の類似体 .

これらの化合物は、類似した特性を共有していますが、ヌクレオシド塩基が異なるため、生物学的活性と用途が異なります。

類似化合物との比較

Adenosine, 2’,3’,5’-triacetate is unique due to its acetylated structure, which enhances its stability and membrane permeability compared to adenosine. Similar compounds include:

Adenosine: The parent compound, which lacks the acetyl groups.

Inosine, 2’,3’,5’-triacetate: A similar compound with inosine instead of adenosine.

Uridine, 2’,3’,5’-triacetate: Another analog with uridine as the nucleoside .

These compounds share similar properties but differ in their nucleoside bases, leading to variations in their biological activities and applications.

生物活性

2',3',5'-Tri-O-acetyladenosine (TAA) is a derivative of adenosine, characterized by the acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety. This modification enhances its lipophilicity and stability, making it an important compound in biochemical and pharmacological research. TAA is primarily studied for its interactions with adenosine receptors and its potential therapeutic applications, particularly in oncology and cardiovascular diseases.

- Molecular Formula : C₁₆H₁₉N₅O₇

- Molecular Weight : 393.35 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Melting Point : 168-170 °C

- Solubility : Soluble in chloroform and methanol

TAA acts as an adenosine analog, mimicking the action of adenosine at various adenosine receptors (A1, A2A, A2B, and A3). The binding of TAA to these receptors influences several physiological processes through the modulation of intracellular signaling pathways, including:

- Adenylate Cyclase Activity : TAA can enhance or inhibit adenylate cyclase activity, affecting cyclic AMP levels in cells.

- Vasodilation : As a smooth muscle vasodilator, TAA can promote blood flow by relaxing vascular smooth muscle.

- Anticancer Activity : TAA has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Anticancer Properties

Research indicates that TAA exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated that TAA can induce apoptosis in human leukemia cells (HL-60) and inhibit proliferation in breast cancer cells (MCF-7) by modulating key signaling pathways.

Table 1: Summary of Anticancer Activities of TAA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 20.0 | Inhibition of cell migration |

Cardiovascular Effects

TAA has been shown to exert protective effects on cardiac tissues. It enhances myocardial perfusion and reduces ischemia-reperfusion injury in animal models, indicating its potential as a therapeutic agent for heart diseases.

Pharmacokinetics

The pharmacokinetic profile of TAA reveals that it is rapidly absorbed and metabolized in vivo. The primary metabolic pathway involves hydrolysis to form adenosine, which is biologically active and contributes to the observed effects.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 1 hour |

| Metabolites | Adenosine |

Case Studies

-

Study on Leukemia Cells :

A study published in Cancer Letters demonstrated that TAA significantly reduced cell viability in HL-60 cells through caspase-dependent pathways, highlighting its potential as a chemotherapeutic agent. -

Cardiac Protection :

Research conducted on rat models indicated that TAA administration prior to induced myocardial infarction resulted in reduced infarct size and improved cardiac function post-recovery.

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-57-7 | |

| Record name | 2',3',5'-Tri-O-acetyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。